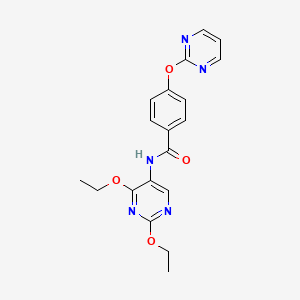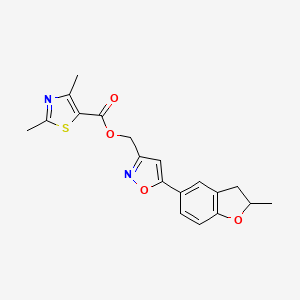
2-Isoamyl-6-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isoamyl-6-methylpyrazine is a chemical compound with the molecular formula C10H16N2 . It is also known by other names such as 2-Methyl-6-isopentylpyrazine, 6-Methyl-2-(3-methylbutyl)-pyrazine, and Pyrazine, 2-methyl-6-(3-methylbutyl)- .
Molecular Structure Analysis
The molecular structure of 2-Isoamyl-6-methylpyrazine consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at opposite positions, with various alkyl groups attached to it .Physical And Chemical Properties Analysis
2-Isoamyl-6-methylpyrazine has a density of 0.9±0.1 g/cm³, a boiling point of 226.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.4±3.0 kJ/mol and a flash point of 87.9±15.9 °C . The compound has a molar refractivity of 50.7±0.3 cm³ .Aplicaciones Científicas De Investigación
Synthesis of Pyrazines
2-Isoamyl-6-methylpyrazine can be synthesized via the reaction of various sugars (i.e., fructose, glucose or rhamnose) with ammonium hydroxide (NH4OH) and amino acids at high temperature . This process can produce a variety of pyrazines containing alkyl substituents such as methyl, ethyl, isopropyl and butyl .
Isolation and Purification of Pyrazines
Different methods of sample cleanup such as liquid–liquid extraction (LLE), liquid–solid extraction, column chromatography and distillation were employed to isolate pyrazines from the reaction mixture . The isolation protocols involving solvent extraction and column chromatography were evaluated in this study .
Olfactory Communication in Water Voles
2-Isoamyl-6-methylpyrazine has been identified in the urine and lateral scent glands’ secretion of water voles . It has been tested for its olfactory preference in male and female water voles .
Population Control of Water Voles
One of the odor compounds, namely, 3-ethyl-2,5-dimethyl-pyrazine, induced a strong attraction of female water voles, in terms of longer olfactory investigation . By contrast, this compound seems to be rather repulsive to males . The potential use of 2,5-dimethyl-pyrazine for the control of water vole populations in relation to outbreaks needs to be further evaluated .
Chemical Structure Analysis
The chemical structure of 2-Isoamyl-6-methylpyrazine can be analyzed and it is also available as a 2d Mol file . This can be useful in various fields of research including chemistry, biochemistry, and pharmaceuticals .
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-6-(3-methylbutyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-6-9(3)12-10/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNKUIGZMJYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91010-41-2 |
Source


|
| Record name | 2-methyl-6-(3-methylbutyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B2678046.png)
![N-[6-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-4-methoxy-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2678048.png)
![2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2678052.png)


![Tert-butyl 3-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2678058.png)

![5-[(2,5-Dimethylphenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2678060.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2678062.png)
